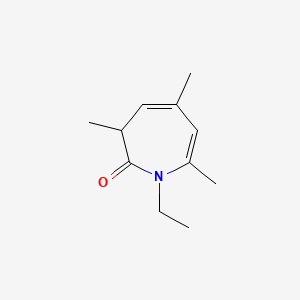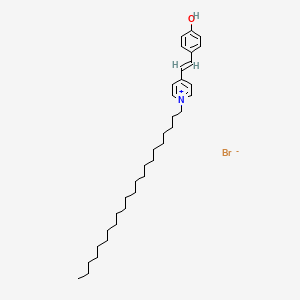
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structural properties, which include a double bond and a silyl-protected alcohol group. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The general reaction scheme is as follows:
Starting Material: 4-hydroxybut-2-en-1-ol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or triethylamine
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via the nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Deprotection: The silyl ether group can be removed to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation; osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Saturated Alcohols: Formed from the reduction of the double bond.
Free Alcohol: Formed from the deprotection of the silyl ether group.
Scientific Research Applications
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected alcohols.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol depends on the specific reaction it undergoes. In general, the silyl ether group provides protection to the alcohol, allowing selective reactions to occur at other functional groups. The double bond can participate in various addition and oxidation reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(trimethylsilyloxy)but-2-en-1-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(E)-4-(tert-butyldiphenylsilyloxy)but-2-en-1-ol: Similar structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is unique due to the presence of the tert-butyldimethylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection of alcohols are required.
Properties
Molecular Formula |
C10H22O2Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
(E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |
InChI Key |
PTURWRRIBNABTN-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=C/CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)



![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)






